

Physicochemical Profile & Molecular Architecture

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Compound of Interest

Compound Name: 6-Chloro-8-methoxy-2-methylquinolin-4-ol

CAS No.: 1206-97-9

Cat. No.: B600028

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Understanding the baseline properties of CAS 1206-97-9 is critical for downstream formulation and synthetic applications.

Property	Specification
CAS Number	1206-97-9[1]
Chemical Name	6-Chloro-8-methoxy-2-methylquinolin-4-ol
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂ [1]
Molecular Weight	223.66 g/mol [1]
InChI Key	WWVIOEOKNNMNRN-UHFFFAOYSA-N[2]
Physical Form	Solid[3]
Purity	≥ 98%[3]
Storage Conditions	2-8°C, stored under nitrogen[4]

Structural Dynamics: The 4-hydroxyquinoline core exhibits profound tautomerism, existing in equilibrium with its quinolin-4(1H)-one form[5]. In polar biological microenvironments, the quinolone tautomer frequently predominates. This duality is not merely an academic curiosity; it dictates the molecule's capacity to act as both a hydrogen bond donor (via N-H) and acceptor (via C=O), which is fundamental to its target binding affinity.

Retrosynthetic Analysis & The Conrad-Limpach Synthesis

As an application scientist, I select the over the competing Knorr synthesis for this specific scaffold. The Knorr reaction is kinetically controlled and favors the formation of 2-hydroxyquinolines. In contrast, the Conrad-Limpach approach is thermodynamically controlled, specifically yielding the desired 4-hydroxyquinoline architecture[6].

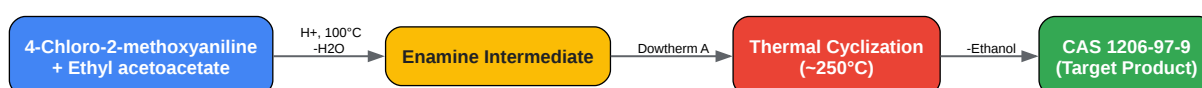
Mechanistic Causality: The reaction begins with the condensation of 4-chloro-2-methoxyaniline and ethyl acetoacetate. Mild heating (~100°C) allows the amine to attack the ketone carbonyl, forming an enamine intermediate while avoiding premature, misdirected cyclization[7]. The critical step is the subsequent thermal cyclization. By subjecting the enamine to extreme heat (~250°C) in a high-boiling solvent like Dowtherm A, we provide the necessary thermal energy to overcome the high activation barrier of the electrocyclic ring closure[8]. This drives the elimination of ethanol and irreversibly forms the thermodynamically stable **6-chloro-8-methoxy-2-methylquinolin-4-ol**.

Optimized Experimental Protocol:

- **Enamine Condensation:** In a 250 mL round-bottom flask, combine equimolar amounts (0.1 mol) of 4-chloro-2-methoxyaniline and ethyl acetoacetate[7]. Add 3 drops of glacial acetic acid as a catalyst.
- **Water Removal:** Heat the mixture to 100-120°C for 2 hours. Utilize a Dean-Stark apparatus to continuously remove the water byproduct. This Le Chatelier shift ensures quantitative conversion to the enamine intermediate[8].
- **Thermal Cyclization:** Dropwise, add the crude enamine to a separate flask containing 50 mL of Dowtherm A pre-heated to 250°C. Maintain vigorous stirring. The high temperature is

crucial; deviations below 240°C will stall the reaction and increase degradation products[8]. React for 45-60 minutes.

- Precipitation: Remove from heat and allow the mixture to cool to room temperature. The target quinolin-4-ol will precipitate as the solvent cools[7]. Dilute the mixture with 100 mL of petroleum ether to maximize precipitation.
- Isolation & Purification: Collect the solid via Buchner vacuum filtration. Recrystallize the crude product from a DMF/water mixture to achieve >98% purity[8].



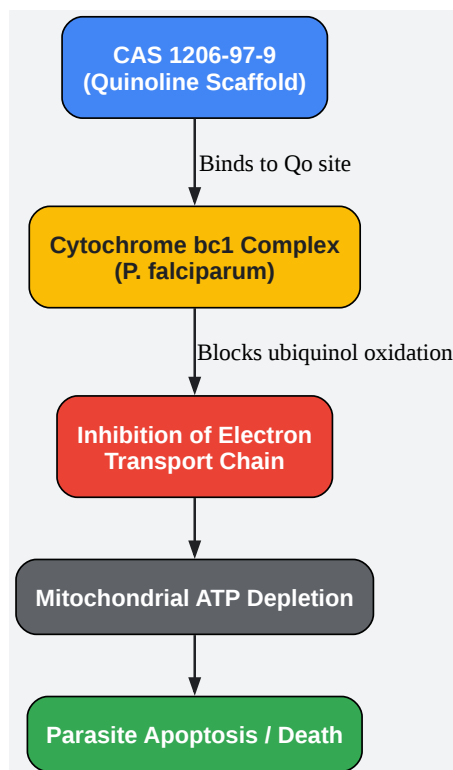
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Fig 1. Step-by-step Conrad-Limpach synthesis workflow for CAS 1206-97-9.

Pharmacological Significance & Mechanism of Action

The substitution pattern of CAS 1206-97-9 is highly strategic. The chlorine atom at C6 enhances the lipophilicity (LogP) of the molecule, improving membrane permeability and metabolic half-life. The methoxy group at C8 provides a critical oxygen lone-pair that can participate in hydrogen bonding or coordinate with metal ions within target enzyme active sites[6].

In the context of antimalarial drug development, 4-hydroxyquinoline derivatives are known to target the cytochrome bc1 complex of *Plasmodium falciparum*[5]. By binding to the Qo site of the complex, these molecules competitively inhibit the oxidation of ubiquinol, thereby arresting the electron transport chain. This leads to a rapid depletion of mitochondrial ATP and subsequent parasite death.



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Fig 2. Proposed mechanism of action for quinoline derivatives targeting *P. falciparum*.

Analytical Validation (Self-Validating System)

A robust experimental protocol must be self-validating. To confirm the successful synthesis and purity of CAS 1206-97-9, the following analytical suite is required:

- ¹H NMR (DMSO-d₆): The definitive marker for the successful formation of the quinolone ring is the appearance of a sharp singlet at $\sim\delta$ 6.0 ppm, corresponding to the C3 proton. The methoxy protons will present as a singlet near δ 3.9 ppm, and the C2 methyl group at δ 2.3 ppm.
- LC-MS: Electrospray ionization (ESI+) should yield a molecular ion peak [M+H]⁺ at m/z 224.0. Crucially, the presence of the C6 chlorine atom will generate a characteristic M+2 isotopic peak at m/z 226.0 (in a \sim 3:1 ratio), confirming halogen incorporation.
- FT-IR: A strong absorption band at 1630-1650 cm⁻¹ validates the C=O stretch of the quinolin-4(1H)-one tautomer, distinguishing it from uncyclized intermediates.

Safety, Storage, and Handling

According to , CAS 1206-97-9 is classified under the GHS as a Harmful substance[4].

- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
- PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and a fume hood to prevent inhalation of dust.
- Storage: The compound must be stored at 2-8°C under a nitrogen atmosphere[4]. The inert atmosphere prevents the oxidative degradation of the electron-rich methoxy-substituted aromatic ring over time.

References

- Title: Synthesis and Biological Evaluation of Quinoline Derivative for Anti Microbial Activity
Source: International Journal of Creative Research Thoughts (IJCRT) URL:[[Link](#)]

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